

The Biological Activity of N-Me-Thalidomide 4fluoride: A Technical Guide

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Compound of Interest		
Compound Name:	N-Me-Thalidomide 4-fluoride	
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Abstract

Thalidomide 4-fluoride, a synthetic ligand for the E3 ubiquitin ligase Cereblon (CRBN). While specific quantitative data for N-Me-Thalidomide 4-fluoride is not extensively available in the public domain, this document extrapolates its likely biological functions and mechanism of action based on its structural similarity to other well-characterized thalidomide analogs. This guide details the presumed signaling pathways, offers detailed experimental protocols for assessing its biological activity, and presents comparative data for related compounds to provide a foundational resource for researchers in the field of targeted protein degradation.

Introduction

N-Me-Thalidomide 4-fluoride has been identified as a Cereblon (CRBN) ligand used in the synthesis of more complex molecules, such as "Anti-inflammatory agent 70," a Proteolysis Targeting Chimera (PROTAC) designed to degrade the STING protein.[1][2][3][4] As a derivative of thalidomide, **N-Me-Thalidomide 4-fluoride** is presumed to function as a molecular glue, modulating the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[5] This guide will explore the anticipated biological activities and provide the necessary technical information for its further investigation.

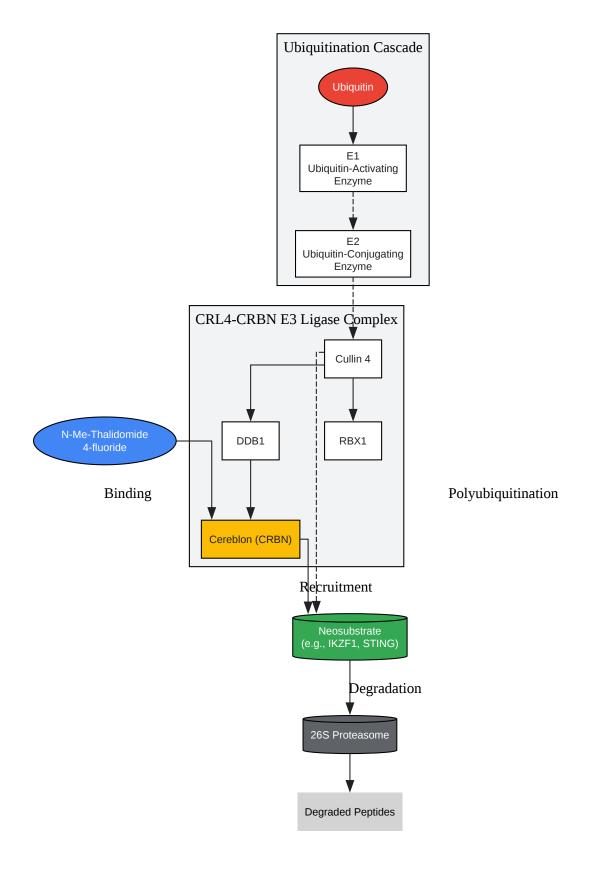


Presumed Mechanism of Action: The CRL4-CRBN Pathway

Thalidomide and its analogs exert their biological effects by binding to Cereblon, a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[5] This binding event alters the substrate recognition properties of CRBN, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates."[5] Key neosubstrates for many thalidomide analogs include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7][8] The degradation of these factors is central to the immunomodulatory and anticancer effects of these compounds.[6][7][8]

Given its structure, **N-Me-Thalidomide 4-fluoride** is expected to follow this mechanism. The methylation on the glutarimide nitrogen and the fluorine substitution on the phthalimide ring may influence its binding affinity for CRBN and the subsequent recruitment of neosubstrates.





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Figure 1. Presumed signaling pathway of **N-Me-Thalidomide 4-fluoride**.



Quantitative Biological Data

Direct quantitative data for **N-Me-Thalidomide 4-fluoride**'s binding affinity to Cereblon or its efficacy in degrading specific neosubstrates is not readily available in published literature. However, data for thalidomide and other key analogs provide a benchmark for expected activity.

Table 1: Cereblon Binding Affinity of Thalidomide Analogs

Compound	Assay Method	Kd / IC50	Reference
Thalidomide	TR-FRET	IC50 = 22.4 nM	[9]
(S)-Thalidomide	TR-FRET	IC50 = 11.0 nM	[9]
(R)-Thalidomide	TR-FRET	IC50 = 200.4 nM	[9]
Lenalidomide	TR-FRET	IC50 = 8.9 nM	[9]
Pomalidomide	TR-FRET	IC50 = 6.4 nM	[9]
Avadomide (CC-122)	TR-FRET	IC50 = 44.4 nM	[9]

Note: The binding affinity can vary depending on the specific experimental conditions and protein constructs used.

Table 2: Neosubstrate Degradation Efficacy of Thalidomide Analogs

Compound	Neosubstrate	Cell Line	DC50	Reference
Lenalidomide	IKZF1	MM.1S	~10-100 nM	[8]
Pomalidomide	IKZF1	MM.1S	~1-10 nM	[8]
Iberdomide	IKZF1	T cells	Not specified	[6]

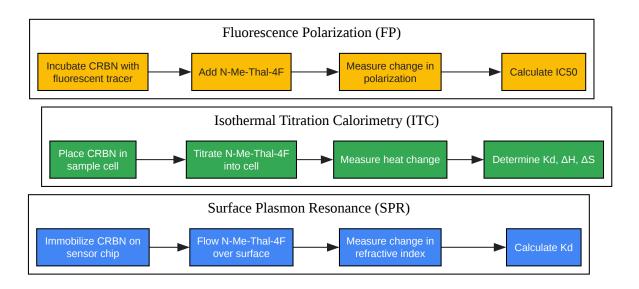
Note: DC50 values represent the concentration required to induce 50% degradation of the target protein.



Detailed Experimental Protocols

The following protocols are generalized methods for assessing the biological activity of Cereblon-binding molecules like **N-Me-Thalidomide 4-fluoride**.

Cerebion Binding Assays



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Figure 2. Experimental workflows for Cereblon binding assays.

SPR is a label-free technique to measure real-time binding kinetics.[10][11][12][13][14]

- Immobilization: Recombinant human Cereblon (CRBN) is immobilized on a sensor chip (e.g., CM5) via amine coupling.
- Binding: A series of concentrations of **N-Me-Thalidomide 4-fluoride** in a suitable running buffer (e.g., HBS-EP+) are flowed over the sensor chip.
- Detection: The change in the refractive index at the chip surface, which is proportional to the mass of bound analyte, is monitored in real-time to generate sensorgrams.



• Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir). The equilibrium dissociation constant (Kd) is calculated as koff/kon.

ITC directly measures the heat released or absorbed during a binding event.[10][15][16][17][18]

- Sample Preparation: A solution of purified CRBN is placed in the sample cell of the
 calorimeter, and a solution of N-Me-Thalidomide 4-fluoride is loaded into the injection
 syringe. Both are in the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
- Titration: The N-Me-Thalidomide 4-fluoride solution is injected in small aliquots into the CRBN solution.
- Heat Measurement: The heat change upon each injection is measured.
- Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.

Neosubstrate Degradation Assay (Western Blot)

This assay determines the ability of the compound to induce the degradation of a target protein.

- Cell Culture and Treatment: A relevant cell line (e.g., MM.1S for IKZF1) is cultured to ~70-80% confluency. The cells are then treated with varying concentrations of N-Me-Thalidomide 4-fluoride for a specified time (e.g., 4, 8, 24 hours).
- Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.
- SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.



- Immunoblotting: The membrane is blocked and then incubated with a primary antibody against the neosubstrate of interest (e.g., anti-IKZF1). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used.
- Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
- Quantification: The band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control. The DC50 value can be calculated from the dose-response curve.

In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of a target protein in the presence of the compound.[5][19][20][21]

- Reaction Setup: A reaction mixture is prepared containing recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, the CRL4-CRBN complex, the neosubstrate, and the test compound (N-Me-Thalidomide 4-fluoride).
- Incubation: The reaction is incubated at 37°C for a specified time (e.g., 60-90 minutes).
- Termination: The reaction is stopped by adding SDS-PAGE loading buffer.
- Analysis: The reaction products are analyzed by Western blotting using an antibody against the neosubstrate to detect higher molecular weight ubiquitinated species.

Anti-Inflammatory Activity Assay

This assay measures the inhibition of pro-inflammatory cytokine production.[22][23][24][25][26]

- Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1) are cultured.
- Treatment and Stimulation: Cells are pre-treated with various concentrations of N-Me-Thalidomide 4-fluoride for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).



- Cytokine Measurement: After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected. The concentration of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
- Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control without the compound. An IC50 value can be determined from the doseresponse curve.

Anti-Angiogenic Activity: Endothelial Tube Formation Assay

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.[27][28][29][30][31]

- Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.
- Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the solidified matrix in the presence of various concentrations of N-Me-Thalidomide 4-fluoride.
- Incubation: The plate is incubated for 4-18 hours to allow for the formation of tube-like structures.
- Visualization and Quantification: The formation of endothelial cell networks is visualized
 using a microscope. The extent of tube formation can be quantified by measuring
 parameters such as total tube length, number of junctions, and number of loops using
 imaging software.

Conclusion

N-Me-Thalidomide 4-fluoride is a valuable chemical entity for the development of targeted protein degraders. Based on its structural similarity to thalidomide, it is predicted to function by binding to Cereblon and inducing the degradation of neosubstrates. While direct biological data for this specific compound is sparse, the experimental protocols and comparative data provided in this guide offer a robust framework for its characterization. Future research should focus on quantifying its binding affinity for Cereblon, identifying its specific neosubstrate profile, and



evaluating its efficacy in relevant cellular and in vivo models. This will fully elucidate the therapeutic potential of **N-Me-Thalidomide 4-fluoride** and the novel protein degraders derived from it.

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